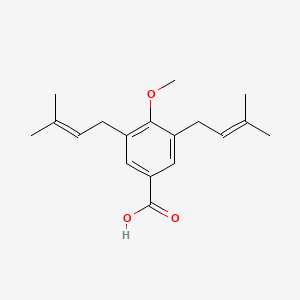![molecular formula C5H12BNO3 B14364580 2-[(1,3,2-Dioxaborinan-2-yl)oxy]ethan-1-amine CAS No. 92679-08-8](/img/no-structure.png)
2-[(1,3,2-Dioxaborinan-2-yl)oxy]ethan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(1,3,2-Dioxaborinan-2-yl)oxy]ethan-1-amine is a boron-containing compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a boronate ester group, which imparts unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1,3,2-Dioxaborinan-2-yl)oxy]ethan-1-amine typically involves the reaction of boronic acid derivatives with suitable amine precursors. One common method involves the use of 1,3,2-dioxaborinane as a starting material, which is reacted with ethylene oxide and an amine under controlled conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the final product .
Análisis De Reacciones Químicas
Types of Reactions
2-[(1,3,2-Dioxaborinan-2-yl)oxy]ethan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The boronate ester group can be oxidized to form boronic acid derivatives.
Reduction: Reduction reactions can convert the boronate ester to borane derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like halides for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include boronic acids, borane derivatives, and substituted amine compounds, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
2-[(1,3,2-Dioxaborinan-2-yl)oxy]ethan-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of boronate esters and boronic acids.
Biology: The compound is utilized in the development of boron-containing drugs and as a probe for studying biological processes.
Mecanismo De Acción
The mechanism of action of 2-[(1,3,2-Dioxaborinan-2-yl)oxy]ethan-1-amine involves its interaction with molecular targets through the boronate ester group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in targeting specific biomolecules. The pathways involved include the formation of boronate complexes and subsequent biological effects .
Comparación Con Compuestos Similares
Similar Compounds
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: Another boronate ester with similar reactivity but different structural features.
Phenylboronic Acid: A simpler boronic acid derivative used in similar applications but with different reactivity.
Tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate: A boronate ester used in medicinal chemistry with unique structural properties.
Uniqueness
2-[(1,3,2-Dioxaborinan-2-yl)oxy]ethan-1-amine is unique due to its specific combination of a boronate ester and an amine group, which imparts distinct reactivity and versatility in various chemical and biological applications. Its ability to form reversible covalent bonds with diols makes it particularly valuable in targeting specific biomolecules and in drug delivery systems .
Propiedades
| 92679-08-8 | |
Fórmula molecular |
C5H12BNO3 |
Peso molecular |
144.97 g/mol |
Nombre IUPAC |
2-(1,3,2-dioxaborinan-2-yloxy)ethanamine |
InChI |
InChI=1S/C5H12BNO3/c7-2-5-10-6-8-3-1-4-9-6/h1-5,7H2 |
Clave InChI |
ROZJZBJNOUCCQV-UHFFFAOYSA-N |
SMILES canónico |
B1(OCCCO1)OCCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[(Butylamino)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B14364506.png)



![6-Methyl-3-(3-methylphenyl)pyridazino[4,5-e][1,2,4]triazin-5(6H)-one](/img/structure/B14364558.png)
![S-[2-(Diethylamino)ethyl] dichloroethanethioate](/img/structure/B14364566.png)
